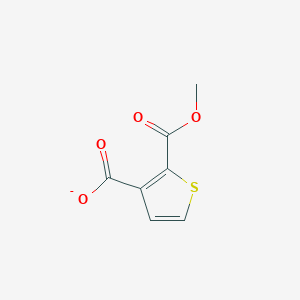

2-Methyl 2,3-thiophenedicarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5O4S- |

|---|---|

Molecular Weight |

185.18 g/mol |

IUPAC Name |

2-methoxycarbonylthiophene-3-carboxylate |

InChI |

InChI=1S/C7H6O4S/c1-11-7(10)5-4(6(8)9)2-3-12-5/h2-3H,1H3,(H,8,9)/p-1 |

InChI Key |

XLKOQFSMGITOGW-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C1=C(C=CS1)C(=O)[O-] |

Origin of Product |

United States |

Spectroscopic and Diffraction Based Structural Elucidation of 2 Methyl 2,3 Thiophenedicarboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ), integration, and coupling constants (J) of the proton signals offer a wealth of structural information.

In derivatives of 2-Methyl 2,3-thiophenedicarboxylate, the proton on the thiophene (B33073) ring typically appears as a singlet in the aromatic region of the spectrum. The methyl group attached to the thiophene ring also gives rise to a characteristic singlet. The chemical shifts of the protons in the ester groups will vary depending on their specific alkyl or aryl substituents. For instance, in substituted phenyl 2-thiophenecarboxylates, the averaged ¹H chemical shifts for the thiophene ring protons are approximately δ 7.98 (H-3), 7.18 (H-4), and 7.68 (H-5). psu.edu These values can be influenced by the electronic nature of the substituents on the phenyl ring. psu.edu

Table 1: Illustrative ¹H NMR Data for a Hypothetical this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Thiophene-H | 7.50 | s | 1H | - |

| Methyl-H (on thiophene) | 2.50 | s | 3H | - |

| Methoxy-H (Ester 1) | 3.90 | s | 3H | - |

| Methoxy-H (Ester 2) | 3.85 | s | 3H | - |

Note: This table is for illustrative purposes and actual values may vary based on the specific derivative and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound derivatives, the ¹³C NMR spectrum will show signals for the quaternary carbons of the thiophene ring, the methyl carbon, the carbonyl carbons of the ester groups, and the carbons of the ester substituents. The chemical shifts of the thiophene ring carbons are influenced by the substituents. Generally, sp² hybridized carbons of the thiophene ring resonate in the aromatic region (δ 125-150 ppm). libretexts.org The carbonyl carbons of the ester groups typically appear in the range of δ 160-185 ppm. libretexts.org The methyl carbon attached to the thiophene ring will have a characteristic chemical shift in the aliphatic region.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Assignment | Chemical Shift Range (δ, ppm) |

| Thiophene Ring Carbons | 125 - 150 |

| Carbonyl Carbons (C=O) | 160 - 185 |

| Methyl Carbon (on thiophene) | 10 - 25 |

| Ester Alkyl/Aryl Carbons | Varies depending on substituent |

Note: These are general ranges, and specific values can be affected by substitution patterns and solvent effects. libretexts.org

Advanced NMR Techniques for Stereochemical and Conformational Studies

While ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques are often necessary to probe the three-dimensional aspects of molecules, such as stereochemistry and conformation.

Dynamic NMR (DNMR) spectroscopy can be employed to study processes of internal motion, such as bond rotations, with energy barriers in the range of about 4.5–23 kcal mol⁻¹. researchgate.net This is particularly relevant for understanding the conformational dynamics of flexible side chains or restricted rotation around single bonds in this compound derivatives. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY, are invaluable for determining spatial proximities between protons. nih.gov These experiments can help establish the relative stereochemistry of substituents and provide insights into the preferred conformation of the molecule in solution. For instance, an NOE between the methyl protons and a proton on an adjacent substituent would indicate their spatial closeness.

Vibrational Spectroscopy for Functional Group Identification and Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and gaining insights into molecular structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.

For this compound derivatives, the FTIR spectrum will be dominated by strong absorption bands from the carbonyl (C=O) stretching vibrations of the two ester groups, typically appearing in the region of 1700-1750 cm⁻¹. vscht.cz The C-O stretching vibrations of the ester groups will also be present, usually in the 1000-1300 cm⁻¹ range. vscht.cz The aromatic C-H stretching vibrations of the thiophene ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. vscht.cz The C=C stretching vibrations within the thiophene ring typically give rise to absorptions in the 1400-1600 cm⁻¹ region. vscht.cz

Table 3: Key FTIR Absorption Bands for this compound Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1700 - 1750 | Strong |

| C-O Stretch (Ester) | 1000 - 1300 | Medium to Strong |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=C Stretch (Thiophene Ring) | 1400 - 1600 | Medium to Weak |

Note: The exact positions and intensities of the bands can be influenced by the molecular environment and substitution. vscht.cz

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the context of thiophene-containing molecules, Raman spectroscopy is a powerful tool for characterizing the vibrations of the thiophene ring. mdpi.comjchps.com The C=C and C-S stretching modes of the thiophene ring are often prominent in the Raman spectrum. acs.org For oligothiophenes, characteristic Raman bands are observed in the 1100–1550 cm⁻¹ range, arising from vibrations of the central thiophene ring and combined vibrations involving the thiophene ring and any attached alkyl chains. nih.gov The Raman spectra of thiophene derivatives can be sensitive to conformational changes, such as the torsion angle between rings in conjugated systems. acs.orgsci-hub.box This makes Raman spectroscopy a valuable probe for studying the effects of substitution on the planarity and conjugation of the thiophene ring in this compound derivatives.

Mass Spectrometry in Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. By ionizing molecules and analyzing the mass-to-charge ratio of the resulting ions, detailed information about the parent molecule and its fragments can be obtained.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uin-alauddin.ac.id This technique is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound derivatives. In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. For a compound like dimethyl 2-methylthiophene-3,4-dicarboxylate, characteristic fragmentation would involve the loss of methoxy (B1213986) groups (-OCH3) or carbomethoxy groups (-COOCH3) from the parent molecule. The analysis of these fragments helps to confirm the structure of the ester groups and their attachment to the thiophene ring.

Common fragmentation pathways for esters include cleavage of the C-O bond, leading to the loss of an alkoxy radical, or McLafferty rearrangement if a gamma-hydrogen is available. libretexts.org The presence of the sulfur atom in the thiophene ring also influences the fragmentation, often resulting in characteristic sulfur-containing ions. researchgate.net

Table 1: Representative GC-MS Fragmentation Data for a this compound Derivative

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 200 | 85 | [M]+ (Molecular Ion) |

| 169 | 100 | [M - OCH3]+ |

| 141 | 60 | [M - COOCH3]+ |

| 113 | 45 | [M - COOCH3 - CO]+ |

| 97 | 30 | [C4H2SCO]+ |

This table presents hypothetical data for illustrative purposes, based on common fragmentation patterns of similar compounds.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. nih.gov This precision allows for the determination of the elemental composition of a molecule and its fragments, which is a significant advantage over nominal mass measurements provided by standard GC-MS. researchgate.net By comparing the exact measured mass with the calculated masses of possible elemental formulas, the chemical formula of an ion can be determined with a high degree of confidence.

For derivatives of this compound, HRMS is crucial for confirming the molecular formula and for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). The high mass accuracy of HRMS also aids in the confident assignment of fragment ions, reinforcing the structural elucidation derived from the fragmentation pattern. nih.gov

Table 2: Illustrative HRMS Data for the Molecular Ion of Dimethyl 2-methylthiophene-3,4-dicarboxylate

| Measured Mass (m/z) | Calculated Mass (m/z) | Elemental Formula | Mass Difference (ppm) |

| 200.0248 | 200.0249 | C8H8O4S | -0.5 |

This table contains representative data to illustrate the accuracy of HRMS.

X-ray Diffraction Techniques for Crystalline Structures and Molecular Conformation

X-ray diffraction techniques are powerful methods for determining the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern produced when X-rays interact with a crystal, a detailed three-dimensional model of the molecule's structure and its packing in the crystal lattice can be generated.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular structure of a crystalline compound. nist.gov This technique requires a single, high-quality crystal of the material. The crystal is mounted on a diffractometer and rotated in a beam of X-rays. The resulting diffraction pattern is collected and analyzed to determine the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced.

For derivatives of this compound, SCXRD analysis would provide precise bond lengths, bond angles, and torsion angles. This information reveals the conformation of the molecule, including the planarity of the thiophene ring and the orientation of the methyl and carboxylate substituents. Furthermore, SCXRD elucidates the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the packing of the molecules in the crystal lattice. mdpi.com

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Thiophene Dicarboxylate Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.567(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.456(2) |

| β (°) | 105.34(1) |

| Volume (ų) | 946.7(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.405 |

| R-factor (%) | 4.2 |

This table is based on crystallographic data for similar thiophene derivatives and serves as an illustrative example. nih.govresearchgate.net

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

PXRD is primarily used to assess the phase purity and crystallinity of a synthesized compound. nih.gov A pure, crystalline sample will exhibit a sharp, well-defined diffraction pattern. The presence of impurity phases would be indicated by additional peaks in the pattern. Amorphous content, which lacks long-range order, would contribute to a broad, diffuse background. By comparing the experimental PXRD pattern to a calculated pattern derived from single-crystal X-ray data, the phase identity and purity of the bulk sample can be confirmed.

Computational Chemistry and Theoretical Investigations of 2 Methyl 2,3 Thiophenedicarboxylate

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for investigating the intricacies of chemical compounds. epstem.netelixirpublishers.comresearchgate.netresearchgate.net These computational techniques allow for the detailed study of molecular properties from first principles, providing insights that complement experimental findings.

For 2-Methyl 2,3-thiophenedicarboxylate, methods like B3LYP and HF, often paired with basis sets such as 6-311+G(d,p), are employed to optimize the molecular structure and predict various spectroscopic and electronic properties. researchgate.netnih.gov These calculations are fundamental to understanding the molecule's behavior at a quantum level.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule is intrinsically linked to its chemical behavior. Molecular Orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which in turn dictates the distribution of electrons within the molecule. lasalle.edu Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. epstem.net For thiophene-based compounds, the sulfur atom, being an electron-donating heteroatom, contributes two electrons to the aromatic system, making the thiophene (B33073) ring an electron-rich heterocycle. umsl.edu

Conformational Landscapes and Energetic Profiles

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its physical and chemical properties. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. rsc.org

For flexible molecules, potential energy surfaces can be calculated by systematically rotating specific fragments of the molecule to map out the energetic landscape and identify the most stable conformations. rsc.org This is often achieved using DFT calculations, which can accurately predict the energy barriers between different conformers. nih.gov

Reactivity Prediction via Frontier Molecular Orbitals and Fukui Functions

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactivity is largely governed by the interaction between the HOMO of one reactant and the LUMO of another. scribd.com This theory has been highly successful in explaining the outcomes of many chemical reactions. researchgate.net

The Fukui function is a concept derived from DFT that helps to identify the most reactive sites within a molecule. nih.gov It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. Regions with a high Fukui function value are more susceptible to nucleophilic or electrophilic attack. researchgate.net The combination of FMO theory and Fukui functions provides a powerful toolkit for predicting the regioselectivity and stereoselectivity of chemical reactions. researchgate.netnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and intermolecular interactions.

These simulations are particularly useful for understanding how a molecule like this compound might behave in a solution or a biological environment. By simulating the interactions between the molecule and its surroundings, researchers can gain a more complete understanding of its properties and potential applications.

Computational Thermochemistry and Enthalpy of Formation Studies

Computational thermochemistry focuses on the prediction of thermodynamic properties, such as the enthalpy of formation, using theoretical methods. nih.gov The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. openstax.org

High-level composite methods, such as the G3 theory, can be used to calculate accurate gas-phase enthalpies of formation. umsl.edu These theoretical values can be compared with experimental data obtained from techniques like combustion calorimetry to validate the computational models. umsl.edunih.gov Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often employed to improve the accuracy of calculated enthalpies of formation by canceling out systematic errors in the calculations. nih.gov

Computational Spectroscopy: Theoretical Predictions of NMR and IR Spectra

Computational methods have become indispensable for the interpretation and prediction of spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the structural elucidation of new compounds and provide a deeper understanding of their vibrational and electronic properties. epstem.net

DFT methods, such as B3LYP, are widely used to calculate NMR chemical shifts and IR vibrational frequencies. researchgate.netnih.gov The calculated spectra can be compared with experimental spectra to confirm the structure of a molecule. nih.govepstem.net For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used for NMR calculations. epstem.net Theoretical IR spectra are often scaled by an appropriate factor to account for anharmonicity and other effects not fully captured by the harmonic approximation used in the calculations. researchgate.net

Table of Predicted Spectroscopic Data for a Related Thiophene Derivative

| Spectroscopic Data | Predicted Value |

| ¹H NMR Chemical Shift (ppm) | 7.83 |

| ¹³C NMR Chemical Shift (ppm) | 143.0 |

| IR Frequency (cm⁻¹) | 2942 |

Applications in Advanced Materials Science and Polymer Chemistry

Monomer for Functional Polymer Synthesis

As a monomer, 2,5-thiophenedicarboxylic acid (TDCA) and its esters are increasingly utilized to create high-performance polymers. The thiophene (B33073) ring introduces rigidity and specific electronic characteristics into the polymer backbone, offering an alternative to conventional petroleum-based monomers like terephthalic acid.

Bio-based polyesters and copolyesters derived from 2,5-thiophenedicarboxylic acid are gaining attention as sustainable alternatives for applications such as packaging. nottingham.edu.cn These polymers are typically synthesized via a two-step melt polycondensation process, which is a common, green, and solvent-free industrial method. proquest.commdpi.com The process involves an initial esterification or transesterification reaction followed by a polycondensation step at high temperature and under vacuum. mtak.hunih.gov

The properties of these polyesters can be systematically tailored by varying the comonomers. For instance, high molecular weight, fully bio-based random copolyesters have been synthesized by combining TDCA with flexible aliphatic diacids, such as succinic acid and adipic acid, and various diols like 1,4-butanediol and 1,3-propanediol. nottingham.edu.cnacs.org The incorporation of the rigid TDCA unit generally increases the glass transition temperature (Tg) and melting temperature (Tm) of the copolyesters. mtak.hu By adjusting the ratio of rigid (TDCA) to flexible (aliphatic diacid) segments, researchers can control key properties including thermal stability, crystallization behavior, and mechanical strength. acs.org

For example, copolyesters synthesized with 1,3-propanediol show a higher propensity for crystallization compared to those with 1,4-butanediol. nottingham.edu.cn These TDCA-based copolyesters often exhibit superior gas barrier properties compared to common biodegradable plastics like poly(butylene adipate-co-terephthalate) (PBAT) and even outperform materials like poly(lactic acid) (PLA) and polyolefins, making them suitable for high-barrier packaging applications. nottingham.edu.cnmdpi.com

Table 1: Thermal and Mechanical Properties of TDCA-Based Copolyesters

| Copolymer Composition | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Tensile Strength | Elongation at Break | Reference |

| PTB/PTBCn Copolymers | 47 to 71 °C | - | - | - | proquest.com |

| PPATh | - | 88.5 °C | 6.2 MPa | - | nottingham.edu.cn |

| PPATh70 | - | 144.8 °C | - | - | nottingham.edu.cn |

| PPSTF Copolyesters | Tunable | Tunable | Tunable | Tunable | acs.org |

| PHS(20-90) Copolyesters | 47 to 120 °C | - | 45 to 80 MPa | 200 to 540% | researchgate.net |

Thiophene dicarboxylate units are valuable components in the design of donor-acceptor (D-A) π-conjugated polymers for organic electronics. The electron-rich nature of the thiophene ring allows it to act as a donor unit, while the carboxylate groups can be modified to tune its electronic properties. These polymers are often synthesized through transition metal-catalyzed cross-coupling reactions, with Stille polycondensation being a particularly versatile and widely used method due to its tolerance of various functional groups. researchgate.netwiley-vch.deosti.gov

The incorporation of thiophene-based units into the polymer backbone is a key strategy for developing materials with high charge carrier mobility and tailored optical properties. taylorfrancis.com In D-A copolymers, the thiophene dicarboxylate moiety can be paired with various electron-accepting units. This architecture allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn determines the optical bandgap and other critical electronic properties. For example, three different p-type D-A π-conjugated polymers were synthesized using diethyl [2,2′:5′,2′′-terthiophene]-3′,4′-dicarboxylate, dithienopyrrolobenzothiadiazole, and thieno[3,4-c]pyrrole-4,6-dione units, exhibiting optical bandgaps ranging from 1.9 to 2.1 eV and good thermal stability. These tailored electronic characteristics are essential for applications in organic solar cells and other optoelectronic devices. researchgate.net

Ligands in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The carboxylate groups of thiophenedicarboxylic acid make it an excellent organic linker for the construction of coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline porous materials formed by the self-assembly of metal ions or clusters and organic ligands. nih.gov The geometry, length, and functionality of the organic linker play a crucial role in determining the topology, porosity, and functional properties of the resulting framework. researchgate.net

Thiophenedicarboxylate-based MOFs are typically synthesized using solvothermal or hydrothermal methods, where the metal salt and the linker are dissolved in a solvent and heated in a sealed vessel. mdpi.comnih.gov This technique has been successfully used to create a variety of frameworks with different metal ions, including lanthanides (La, Nd, Eu, Gd, Tb) and transition metals (Zn). acs.orgresearchgate.net

The choice of metal ion and the specific reaction conditions (e.g., solvent, temperature, and reactant ratios) can direct the assembly of the framework, leading to diverse structural outcomes. acs.org For instance, a series of lanthanide-organic frameworks based on 2,5-thiophenedicarboxylic acid were synthesized via solvothermal reaction, resulting in a 3D porous framework. In another study, subtle changes in synthesis conditions using zinc nitrate, 2,5-thiophenedicarboxylic acid, and a triazole linker led to the formation of three distinct 3D MOFs with different coordination environments around the zinc center. acs.org The inherent structure of the thiophenedicarboxylate linker, combined with the coordination preferences of the metal center, dictates the final network topology of the MOF. researchgate.net

A key advantage of MOFs is the ability to tune their properties for specific applications, such as gas storage and separation. diva-portal.org The properties of thiophenedicarboxylate-based MOFs can be modified by several strategies, including changing the metal center or functionalizing the organic linker. mdpi.com The incorporation of the sulfur heteroatom from the thiophene ring into the framework can lead to enhanced and selective interactions with specific guest molecules.

For example, the introduction of 2,5-thiophenedicarboxylate in place of the common 1,4-benzenedicarboxylate linker has been shown to enhance both CO2 adsorption uptake and CO2/N2 selectivity by as much as 50%. semanticscholar.org This improvement is attributed to specific induced dipole interactions between the CO2 molecules and the thiophene heterocycle. semanticscholar.org Furthermore, the pore environment can be chemically modified post-synthesis. Functionalization with amine groups, for example, is a widely recognized technique to improve CO2 adsorption and separation capabilities by introducing strong, specific binding sites for the acidic CO2 molecules. frontiersin.orgfrontiersin.org This tunability allows for the rational design of MOFs with optimized performance for targeted applications like carbon capture from flue gas. acs.orgresearchgate.net

Table 2: Gas Adsorption Properties of Selected MOFs

| MOF Material | Surface Area (BET) | Gas Adsorbed | Adsorption Capacity/Conditions | Reference |

| Cr-soc-MOF | 4549 m²/g | Water Vapor | 1.95 g/g at 70% relative humidity | mdpi.com |

| HKUST-1 | - | Water Vapor | 0.324 g/g at 303K/1.2kPa | mdpi.com |

| [Zn₂(tdc)₂(dabco)] | - | CO₂ | Enhanced uptake by 50% vs. bdc analogue | semanticscholar.org |

| mmen-Mg/DOBPDC | - | CO₂ | High cyclic working capacity for TSA | frontiersin.org |

| (OH)₂-MIL-53(Al³⁺) | - | CO₂ | Enhanced affinity at low pressures | acs.org |

Integration into Organic Electronic and Optoelectronic Devices

Materials based on thiophene and its derivatives are cornerstones of the organic electronics field due to their excellent semiconducting properties and processability. wikipedia.org The incorporation of thiophene dicarboxylate units into conjugated polymers and small molecules provides a powerful tool for developing active materials for devices like organic field-effect transistors (OFETs) and polymer solar cells (PSCs). bohrium.comnih.gov

In OFETs, which are key components for applications like flexible displays and sensors, the charge transport capability of the semiconductor is paramount. mit.edu Thiophene-based materials often exhibit high charge carrier mobilities due to their ability to form well-ordered, crystalline domains that facilitate intermolecular charge hopping. researchgate.netresearchgate.net For instance, recyclable thienoisoindigo-based polymers have been developed that show field-effect transistor mobilities in the range of 10⁻²–10⁻³ cm² V⁻¹ s⁻¹.

In the realm of PSCs, thiophene-based conjugated polymers are widely used as the electron donor material in the light-absorbing layer. researchgate.netacs.org The D-A polymer design strategy, often employing thiophene derivatives, allows for broad absorption of the solar spectrum and optimized energy levels for efficient charge separation at the donor-acceptor interface. For example, fullerene-free PSCs based on an alkylthio-substituted benzodithiophene polymer donor achieved a power conversion efficiency (PCE) as high as 10.49%. acs.org The continuous development of novel thiophene-based polymers aims to further improve the efficiency, stability, and cost-effectiveness of organic solar cell technology.

Development of Bio-based Materials and Sustainability Aspects of 2-Methyl-2,3-thiophenedicarboxylate

Extensive research into the applications of thiophene-based compounds in advanced materials science has primarily centered on the 2,5-thiophenedicarboxylic acid (2,5-TDCA) isomer and its derivatives. This focus is due to its structural similarity to terephthalic acid, a key component in conventional plastics, making it a promising bio-based alternative for developing sustainable polymers.

Conversely, a thorough review of scientific literature reveals a significant gap in research concerning the specific compound 2-Methyl-2,3-thiophenedicarboxylate . At present, there is no available data or published research on its application in the development of bio-based materials or its associated sustainability aspects. The scientific community has, to date, concentrated its efforts on the more symmetrical 2,5-isomer, exploring its potential in creating bio-based and biodegradable polyesters with competitive thermal and mechanical properties.

Studies on polyesters derived from 2,5-thiophenedicarboxylic acid have shown promising results in terms of creating sustainable alternatives to petroleum-based plastics. These materials have been synthesized using bio-based diols and have demonstrated favorable characteristics such as high tensile strength and enhanced gas barrier properties, which are crucial for applications like food packaging. mdpi.commdpi.comnih.gov Furthermore, research has indicated that the introduction of the sulfur atom in the thiophene ring can improve the degradability of the resulting polyesters. researchgate.net The enzymatic hydrolysis of these materials has also been investigated, showing significant weight loss over short periods, which points towards their potential for biodegradability. mdpi.comresearchgate.net

While the exploration of thiophene-based monomers for sustainable polymers is an active area of research, the specific role and potential of 2-Methyl-2,3-thiophenedicarboxylate remain unexplored. There are no current research findings on its use in polymerization, its performance characteristics in a polymer matrix, or its life cycle assessment from a sustainability perspective. Therefore, a comprehensive analysis of its contribution to bio-based materials and sustainability cannot be provided at this time.

Further research is required to determine if 2-Methyl-2,3-thiophenedicarboxylate possesses properties that would make it a viable candidate for the development of sustainable materials. Until such studies are conducted, its potential in advanced materials science and polymer chemistry remains unknown.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-methyl 2,3-thiophenedicarboxylate derivatives, and what challenges arise in achieving high yields?

- Methodological Answer : A primary route involves Claisen condensation of dimethyl 2,3-thiophenedicarboxylate with reagents like methyl acetate or acetonitrile. However, regioselectivity issues often lead to low yields of cyclic β-diketones (e.g., 4,5-dihydro-6H-cyclopenta[4]thiophene-4,6-dione). For example, reactions favor the 2-methoxycarbonyl group on the thiophene ring, producing intermediates like methyl 3-(3-methoxycarbonyl-2-thienyl)-3-oxopropionate (la) as the major product . Challenges include competing side reactions (e.g., hydrolysis to 2-acetyl-3-thiophenecarboxylic acid) and limited success in optimizing conditions (e.g., varying solvents, catalysts, or temperatures) .

- Key Techniques : Purification via reverse-phase HPLC (e.g., methanol-water gradients) and characterization by , , and IR spectroscopy to confirm regiochemistry and functional groups .

Q. How are structural and purity analyses conducted for this compound derivatives?

- Methodological Answer : Spectral characterization is critical. For example:

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) groups, distinguishing between ketone and carboxylic acid byproducts .

- NMR spectroscopy : resolves regiochemical outcomes (e.g., thiophene ring proton splitting patterns), while confirms carbonyl environments (e.g., δ ~160–180 ppm for esters/ketones) .

- Chromatography : GC/MS or HPLC-MS detects impurities (e.g., unreacted starting materials or hydrolysis products) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Claisen condensation in 2,3-thiophenedicarboxylate systems?

- Methodological Answer : The preference for reactivity at the 2-position methoxycarbonyl group (vs. the 3-position) is attributed to electronic and steric factors. The electron-withdrawing carboxylate groups activate the thiophene ring, but steric hindrance near the 3-position may limit nucleophilic attack. Computational modeling (e.g., DFT studies) could further elucidate transition-state geometries and charge distribution .

- Contradictions : Despite attempts to enhance cyclization (e.g., using NaH in THF or benzene), yields of cyclic β-diketones remain low (~5–10%), suggesting competing pathways (e.g., keto-enol tautomerization or side reactions with solvents) .

Q. How can researchers resolve contradictions in reported reaction yields for this compound syntheses?

- Methodological Answer : Discrepancies in yields (e.g., 67% for ester intermediates vs. <10% for cyclic products) may stem from:

- Reaction monitoring : Use in-situ techniques (e.g., kinetics) to track intermediate formation and degradation.

- Byproduct identification : GC/MS or LC-MS to detect side products (e.g., hydrolyzed acids or dimerized species) .

- Condition optimization : Systematic screening of bases (e.g., LDA vs. NaH), solvents (polar aprotic vs. non-polar), and temperatures to suppress undesired pathways .

Q. What strategies enhance the biological or material science applications of this compound derivatives?

- Methodological Answer : Structural modifications (e.g., bromination, fluorobenzamido substitution) alter electronic properties and bioactivity:

- Bromination : Introducing dibromo groups (e.g., methyl 4,5-dibromo-3-(2-methoxyethoxy)thiophene-2-carboxylate) enhances electrophilicity for cross-coupling reactions in polymer synthesis .

- Fluorinated analogs : Methyl 2-(3-fluorobenzamido)thiophene-3-carboxylate shows unique reactivity due to fluorine’s electronegativity, improving binding to biological targets (e.g., enzymes) .

- Comparison : Derivatives with tert-butyl or cyclohexenyl groups (e.g., compound 2 in ) exhibit varied steric effects, impacting solubility and crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.